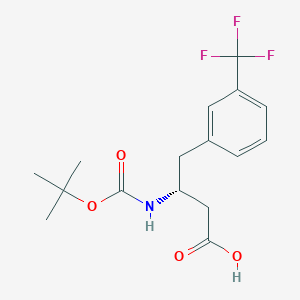

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid

Übersicht

Beschreibung

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound characterized by its trifluoromethyl group and tert-butoxycarbonyl protecting group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with (R)-3-aminobutanoic acid as the starting material.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) protection, which involves reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a halogen exchange reaction, where a suitable halogenated precursor is treated with a trifluoromethylating agent.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

Substitution: Various nucleophiles, such as sodium cyanide or potassium fluoride.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Nitriles, trifluoromethylated compounds.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes.

Pathways Involved: It may modulate signaling pathways related to inflammation and pain, making it a candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid: The enantiomer of the compound, which may have different biological activity.

3-((tert-Butoxycarbonyl)amino)-4-(3-(chloromethyl)phenyl)butanoic acid: A structurally similar compound with a chloromethyl group instead of trifluoromethyl.

4-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)butanoic acid: A positional isomer with the amino group and trifluoromethyl group swapped.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity compared to similar compounds without this group.

This comprehensive overview highlights the significance of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid in various scientific and industrial applications

Biologische Aktivität

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H18F3N O4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

- IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(3-(trifluoromethyl)phenyl)butanoic acid

The trifluoromethyl group present in the compound significantly enhances its biological activity. This group is known for its electron-withdrawing properties, which can improve the binding affinity of the compound to various biological targets. Specifically, the presence of the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake and enhancing interactions with enzymes such as reverse transcriptase .

2. Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of this compound can lead to variations in biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of -CF3 group | Increased potency for enzyme inhibition |

| Variation in amino acid side chain | Altered binding affinity and selectivity |

The SAR studies indicate that compounds with a trifluoromethyl substitution at specific positions exhibit enhanced inhibitory effects on targets such as the epidermal growth factor receptor (EGFR) .

3. Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:

- In vitro Studies : The compound has shown promising results in inhibiting cell proliferation in cancer cell lines, suggesting potential anticancer properties.

- In vivo Studies : Animal models have demonstrated that administration of the compound can lead to significant reductions in tumor size, indicating its potential as a therapeutic agent .

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal reported that Boc-(R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .

- Enzyme Inhibition : Another significant study focused on the compound's role as an inhibitor of reverse transcriptase. The findings revealed that the incorporation of the trifluoromethyl group markedly improved binding affinity compared to non-fluorinated analogs, making it a candidate for further development in antiviral therapies .

Analyse Chemischer Reaktionen

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites. Deprotection is typically achieved under acidic conditions:

In industrial settings, biphasic systems (e.g., water/toluene) with inorganic bases like NaOH are employed to minimize condensation impurities . Post-deprotection, the free amine participates in peptide couplings or conjugations with electrophiles.

Amide Bond Formation

The deprotected amine undergoes nucleophilic acyl substitution to form amides, critical for drug derivatization:

Key Reagents and Conditions :

Reaction with 3-(trifluoromethyl)-5,6,7,8-tetrahydro triazolo[4,3-a]pyrazine hydrochloride under DCC mediation yields triazolopyrazine conjugates, a structural motif prevalent in kinase inhibitors .

Carboxylic Acid Functionalization

The butanoic acid moiety participates in esterification and condensation:

| Reaction | Reagents | Application |

|---|---|---|

| Esterification | SOCl<sub>2</sub>/MeOH | Prodrug synthesis |

| Condensation with amines | HATU, DIPEA | Peptide backbone incorporation |

| Salt formation | NaOH, K<sub>2</sub>CO<sub>3</sub> | Improve aqueous solubility |

The carboxylic acid group also chelates metal ions, facilitating purification via ion-exchange chromatography .

Trifluoromethylphenyl Reactivity

The 3-(trifluoromethyl)phenyl group influences electronic properties and participates in non-covalent interactions:

-

Electrophilic Aromatic Substitution : Limited due to the electron-withdrawing CF<sub>3</sub> group, but halogenation at the 4-position is achievable using N-bromosuccinimide (NBS) .

-

Hydrogen Bonding : The CF<sub>3</sub> group enhances binding affinity to hydrophobic enzyme pockets, as observed in molecular docking studies with serine proteases .

Stability and Degradation Pathways

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUJVGXTABSYTK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.